molecular formula C8H9FO3S B1328634 2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene CAS No. 942474-33-1

2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene

Cat. No.: B1328634
CAS No.: 942474-33-1
M. Wt: 204.22 g/mol
InChI Key: RKTXVHQUZZSLMP-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9FO3S It is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene typically involves the introduction of the fluorine and methylsulphonyl groups onto an anisole derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. This can be followed by the sulfonation of the methoxy group to introduce the methylsulphonyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various substituted anisole derivatives .

Scientific Research Applications

2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, while the methylsulphonyl group can undergo various chemical transformations. These interactions and transformations can affect biological pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroanisole: Lacks the methylsulphonyl group, making it less reactive in certain chemical reactions.

    3-Methylsulphonylanisole: Lacks the fluorine atom, affecting its chemical properties and reactivity.

    2-Fluoro-4-(methylsulphonyl)anisole: Similar structure but with different substitution pattern, leading to different reactivity and applications

Uniqueness

2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-fluoro-1-methoxy-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-12-6-4-3-5-7(8(6)9)13(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTXVHQUZZSLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650194
Record name 2-Fluoro-1-(methanesulfonyl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-33-1
Record name 2-Fluoro-1-(methanesulfonyl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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